2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
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Overview
Description
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a 2-chlorophenyl group and a dimethylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and dimethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Oxidation: The resulting alcohol is oxidized to the corresponding acetic acid derivative using an oxidizing agent like potassium permanganate.
Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid derivatives.
Reduction: Formation of 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Ion Channels: Altering the function of ion channels, which can impact cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(2-Chlorophenyl)-2-(ethylamino)acetic acid hydrochloride
- 2-(2-Chlorophenyl)-2-(dimethylamino)propionic acid hydrochloride
Uniqueness
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11;/h3-6,9H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUSMOPKINIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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